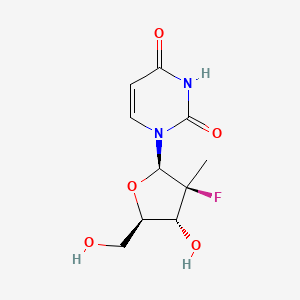

2'-epi-Sofosbuvir Desphosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13FN2O5 |

|---|---|

Molecular Weight |

260.22 g/mol |

IUPAC Name |

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10+/m1/s1 |

InChI Key |

ARKKGZQTGXJVKW-UZRKRJFESA-N |

Isomeric SMILES |

C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 2 Epi Sofosbuvir Desphosphate

General Methodologies for Nucleoside Synthesis

The construction of nucleoside analogues is a cornerstone of medicinal chemistry. The fundamental challenge lies in the stereoselective formation of the glycosidic bond that links a heterocyclic base to a sugar moiety.

Glycosylation Reactions for Nucleoside Core Formation

The primary method for forming the nucleoside core is the glycosylation reaction, which involves coupling a protected sugar derivative with a nucleobase. A common and effective approach is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction. In this method, a silylated heterocyclic base, such as persilylated uracil (B121893), is reacted with an electrophilic sugar species, typically a protected 1-acetoxy or 1-chloro ribose derivative, in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). worktribe.com

The reaction proceeds through the formation of an oxocarbenium ion intermediate from the sugar. The silylated nucleobase then attacks this intermediate, predominantly at the anomeric carbon, to form the N-glycosidic bond. mdpi.com The choice of solvent, temperature, and Lewis acid can significantly influence the reaction's yield and stereoselectivity. google.com

Stereoselective Control in Nucleoside Synthesis

Achieving the desired stereochemistry at the anomeric center (C1') is a critical challenge in nucleoside synthesis. For ribonucleosides, the presence of a participating group, such as a 2'-O-acyl group, can direct the incoming nucleobase to the β-face of the ribose ring, leading to the desired 1',2'-trans stereochemistry. However, in the synthesis of 2'-deoxy or 2'-modified nucleosides like the precursors to sofosbuvir, this neighboring group participation is absent, making stereocontrol more complex. google.com

In such cases, stereoselectivity is often governed by factors such as the nature of the leaving group at the anomeric position, the protecting groups on the sugar, and the reaction conditions. The formation of both α and β anomers is common, necessitating chromatographic separation. For certain applications, achieving a specific stereoisomer, including epimers at other chiral centers, is a primary synthetic goal. thieme-connect.com

Specific Approaches to 2'-Fluoro-2'-C-Methyl Nucleoside Synthesis

The synthesis of the key 2'-deoxy-2'-α-fluoro-2'-β-C-methyl ribofuranose moiety is a multistep process that requires precise control over stereochemistry at the C2' position. A common strategy begins with a protected uridine (B1682114) or cytidine. mdpi.com

One established route involves the oxidation of the 2'-hydroxyl group of a suitably protected nucleoside to a 2'-ketone. This is often achieved using Swern oxidation conditions (dimethyl sulfoxide (B87167), oxalyl chloride, and a hindered base). The subsequent step is the stereoselective addition of a methyl group to the ketone. The use of organometallic reagents like methylmagnesium bromide or methyllithium (B1224462) can favor the addition from the less hindered α-face of the ribose ring, leading to the desired 2'-C-methyl-arabino configuration. researchgate.net

Following the methylation, a fluorinating agent is introduced. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation, which replaces the newly formed 2'-hydroxyl group with a fluorine atom, typically with inversion of configuration, to yield the 2'-α-fluoro-2'-β-C-methyl derivative. researchgate.net The choice of protecting groups on the 3' and 5' hydroxyls is crucial to prevent side reactions during these steps.

Synthesis of 2'-epi-Isomers and Diastereomers of Sofosbuvir Precursors

The synthesis of 2'-epi-Sofosbuvir Desphosphate inherently involves the formation of a mixture of diastereomers or the targeted synthesis of the 2'-epimer. During the key steps of methylation and fluorination, it is possible for the reaction to proceed with different stereoselectivities, leading to the formation of various isomers.

Chemical Transformations to Obtain the Desphosphate Form

This compound is the nucleoside itself, without the phosphoramidate (B1195095) moiety present in the active drug sofosbuvir. The synthesis of this desphosphate form is achieved by deprotection of the fully protected nucleoside precursor.

If the synthesis started from a protected nucleoside, the final step is the removal of the protecting groups from the 3'- and 5'-hydroxyl groups. Common protecting groups include benzoyl or silyl (B83357) ethers. Deprotection of benzoyl groups is typically achieved by treatment with a base, such as ammonia (B1221849) in methanol. wisc.edu Silyl protecting groups are commonly removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

In the context of obtaining the desphosphate form from a phosphorylated intermediate, a dephosphorylation step would be necessary. This can be achieved through enzymatic or chemical methods. Enzymatic dephosphorylation using phosphatases like alkaline phosphatase offers a mild and specific method to remove the phosphate (B84403) group. neb.comsigmaaldrich.com Chemical methods, though less common for this specific transformation in a synthetic route, can involve hydrolysis under specific pH conditions.

Derivatization for Analytical and Mechanistic Studies

While specific derivatization studies on this compound are not extensively reported, general strategies for derivatizing nucleoside analogues can be applied for various analytical and mechanistic purposes.

For analytical studies, such as improving detection in HPLC or mass spectrometry, derivatization of the hydroxyl groups can be performed. Acylation or silylation can increase the volatility of the compound for gas chromatography or alter its retention characteristics in liquid chromatography.

For mechanistic studies, derivatization can be used to probe interactions with viral polymerases or other enzymes. For example, replacing the 5'-hydroxyl with a different functional group or attaching a fluorescent tag can provide insights into the binding and mechanism of action. The synthesis of related phosphoramidate prodrugs from the desphosphate form can also be considered a form of derivatization to study the impact of the 2'-epimeric configuration on metabolic activation. nih.gov Furthermore, the synthesis of 4'-thionucleoside analogues has been explored to understand the structure-activity relationship, and similar modifications could be applied to the this compound core. worktribe.com

Data Tables

Table 1: Key Reagents in the Synthesis of 2'-Fluoro-2'-C-Methyl Nucleosides

| Reagent | Purpose | Reference |

| Dimethyl sulfoxide (DMSO), Oxalyl chloride | Swern oxidation of 2'-hydroxyl to 2'-ketone | researchgate.net |

| Methylmagnesium bromide (MeMgBr) | Stereoselective methylation of 2'-ketone | researchgate.net |

| Diethylaminosulfur trifluoride (DAST) | Fluorination of 2'-hydroxyl | researchgate.net |

| Tin(IV) chloride (SnCl₄) | Lewis acid catalyst in glycosylation | google.com |

| Ammonia in Methanol | Deprotection of benzoyl groups | wisc.edu |

| Tetrabutylammonium fluoride (TBAF) | Deprotection of silyl groups | mdpi.com |

Table 2: Common Analytical Techniques for Isomer Separation and Analysis

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation of diastereomers and anomers |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and stereochemical assignment |

| Mass Spectrometry (MS) | Molecular weight determination and structural analysis |

| X-ray Crystallography | Definitive determination of stereochemistry |

Purity Assessment and Chromatographic Isolation in Research Synthesis

The rigorous assessment of purity and effective isolation of stereoisomers are critical aspects of the synthesis of complex molecules like this compound. In a research context, ensuring the chemical and stereochemical integrity of the target compound is paramount for the accurate interpretation of biological and chemical data. Various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for both the analytical determination of purity and the preparative isolation of diastereomers such as this compound from reaction mixtures that may also contain Sofosbuvir and other related impurities.

The separation of diastereomers like Sofosbuvir and its 2'-epimer can be challenging due to their similar physical and chemical properties. However, the spatial arrangement differences imparted by the stereochemistry at the 2'-position of the ribose sugar and the phosphorus center are sufficient to allow for resolution using chiral chromatography or, more commonly, reversed-phase chromatography with optimized conditions.

In the context of Sofosbuvir's synthesis, where this compound is a potential impurity, analytical methods are developed to ensure the final active pharmaceutical ingredient meets stringent purity requirements. These methods are often stability-indicating, meaning they can separate the drug substance from its degradation products and process-related impurities, including its diastereomers.

For the isolation of this compound on a research scale, preparative HPLC is the method of choice. This technique allows for the separation of milligram to gram quantities of the desired epimer from a mixture, enabling further characterization and study. The selection of the stationary phase, mobile phase composition, and other chromatographic parameters is crucial for achieving optimal separation.

Purity Assessment Methods

The purity of this compound is typically assessed using high-resolution chromatographic techniques coupled with sensitive detection methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis. Reversed-phase columns, such as C18, are commonly employed. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, with a gradient or isocratic elution. UV detection is standard, as the uracil moiety of the molecule has a characteristic UV absorbance.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller particle size columns (typically <2 µm). This enhanced resolution is particularly beneficial for separating closely related diastereomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both purity assessment and structural confirmation. It provides information on the molecular weight of the compound and its impurities, aiding in their identification. UPLC-MS/MS methods have been developed for the sensitive quantification of Sofosbuvir and its metabolites, which can be adapted for the analysis of its epimers.

The following tables summarize typical chromatographic conditions used for the analysis of Sofosbuvir and its related compounds, which are applicable for the purity assessment of this compound.

Table 1: Representative HPLC Conditions for Purity Assessment

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium (B1175870) acetate (B1210297) in Water (pH 5.0) |

| Mobile Phase B | Acetonitrile | Methanol |

| Elution | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 260 nm | UV at 262 nm |

| Column Temp. | 30 °C | 25 °C |

Table 2: Representative UPLC Conditions for High-Resolution Purity Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Phenyl-Hexyl (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.05% Trifluoroacetic acid in Water | 20 mM Potassium phosphate in Water (pH 3.5) |

| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol (1:1 v/v) |

| Elution | Gradient | Gradient |

| Flow Rate | 0.4 mL/min | 0.5 mL/min |

| Detection | UV at 260 nm | UV at 260 nm |

| Column Temp. | 40 °C | 35 °C |

Chromatographic Isolation Techniques

For the isolation of this compound for research purposes, preparative chromatography is employed. The conditions are often scaled up from analytical methods.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most common technique for isolating diastereomers. By using larger columns and higher flow rates, significant quantities of the compound can be purified. The fractions containing the desired epimer are collected, and the solvent is removed to yield the purified compound.

Supercritical Fluid Chromatography (SFC) is an alternative that uses supercritical carbon dioxide as the main component of the mobile phase. SFC can offer faster separations and easier solvent removal compared to preparative HPLC, making it an attractive option for chiral and achiral separations.

The successful isolation of this compound relies on the careful optimization of the chromatographic conditions to maximize the resolution between it and other stereoisomers and impurities present in the synthetic mixture.

Table 3: Example Preparative HPLC Conditions for Isolation

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 21.2 mm, 10 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic or shallow gradient |

| Flow Rate | 20 mL/min |

| Detection | UV at 260 nm |

| Loading | Dependent on column capacity and resolution |

Mechanistic Biochemical Investigations of 2 Epi Sofosbuvir Desphosphate

Cellular Uptake and Intracellular Distribution in Model Systems (e.g., Liver Cell Lines)

Sofosbuvir is designed to target the liver, the primary site of Hepatitis C Virus (HCV) replication. Following oral administration, the parent drug efficiently enters hepatocytes, where it undergoes metabolic activation. nih.govmdpi.com Studies in various model systems, including liver cell lines, have confirmed that hepatocytes possess the necessary enzymatic machinery to convert sofosbuvir into its active triphosphate form. nih.gov This targeted delivery and activation are crucial for its potent antiviral activity. nih.govresearchgate.net

Interactions with Host Cellular Enzymes and Metabolic Pathways

The intracellular conversion of sofosbuvir is a multi-step enzymatic cascade. The stereochemical configuration of the molecule plays a pivotal role at each stage, particularly in the initial hydrolysis steps required to unmask the nucleotide.

The first step in the activation of the sofosbuvir prodrug is the hydrolysis of its carboxyl ester moiety. This reaction is catalyzed predominantly by two key human enzymes: Cathepsin A (CatA) and Carboxylesterase 1 (CES1). mdpi.comresearchgate.netmdpi.com This enzymatic cleavage is highly stereospecific. researchgate.net Sofosbuvir is the (S)-diastereomer (also known as PSI-7977), which is efficiently recognized and hydrolyzed by CatA and CES1 to proceed along the activation pathway. researchgate.net

In contrast, the (R)-diastereomer, 2'-epi-sofosbuvir (also known as PSI-7976), is a poor substrate for these enzymes. The altered spatial arrangement of the phosphoramidate (B1195095) moiety hinders proper binding to the active sites of CatA and CES1. This results in significantly reduced or negligible hydrolysis of the prodrug. Consequently, the activation cascade for the 2'-epi diastereomer is effectively halted at this initial, critical step.

Table 1: Enzyme Interaction and Hydrolysis of Sofosbuvir Diastereomers

| Diastereomer | Target Enzymes | Enzymatic Action | Outcome |

|---|---|---|---|

| Sofosbuvir (S-diastereomer) | Cathepsin A (CatA), Carboxylesterase 1 (CES1) | Efficient hydrolysis of the carboxyl ester | Proceeds to the next step in the activation pathway |

| 2'-epi-Sofosbuvir (R-diastereomer) | Cathepsin A (CatA), Carboxylesterase 1 (CES1) | Poor substrate recognition and minimal hydrolysis | Activation pathway is largely blocked |

Following the initial hydrolysis by CatA or CES1, the next step in sofosbuvir's activation is the cleavage of the phosphoramidate bond by the Histidine Triad Nucleotide-Binding Protein 1 (HINT1). mdpi.comwikipedia.org This action releases the crucial uridine (B1682114) monophosphate analog (GS-331007 monophosphate). nih.gov

However, since 2'-epi-sofosbuvir is not effectively processed by CatA and CES1, it is not converted into the necessary intermediate substrate for HINT1. Therefore, HINT1 plays a minimal role in the metabolism of the 2'-epi diastereomer. The failure of the first metabolic step prevents the subsequent HINT1-mediated cleavage, further ensuring that the inactive diastereomer does not produce its corresponding monophosphate and cannot proceed toward the active triphosphate form.

Should 2'-epi-Sofosbuvir Desphosphate (the nucleoside form) be generated through an alternative, minor metabolic route, its potential for activation would depend on phosphorylation by host nucleoside kinases. The primary enzymes responsible for phosphorylating uridine and cytidine analogs are Uridine-Cytidine Kinases (UCKs), specifically UCK1 and UCK2. nih.govdoi.org These enzymes are central to the pyrimidine (B1678525) salvage pathway. wikipedia.orguniprot.org

While UCKs can phosphorylate a variety of nucleoside analogs, their activity is often sensitive to the structure of the substrate, particularly the sugar moiety. nih.govwikipedia.org The 2'-epi configuration of this compound presents a significant structural deviation from natural uridine. This alteration would likely result in poor recognition and binding by the active site of UCKs and other nucleoside kinases. The inefficient phosphorylation means that even if the nucleoside form is present in the cell, it cannot be efficiently converted back into the nucleotide pool for activation. This contrasts with some antiviral nucleoside analogs that are intentionally designed to be substrates for these kinases. researchgate.net

Cells maintain their pyrimidine nucleotide pools through two main pathways: de novo synthesis and the salvage pathway. nih.govnih.gov The de novo pathway builds nucleotides from simple precursors like amino acids, while the salvage pathway recycles pre-existing nucleosides and bases. plos.orggolifescience.com

The activation of sofosbuvir is fundamentally a function of the pyrimidine salvage pathway, which utilizes kinases like UCK to phosphorylate nucleosides. wikipedia.orgosti.gov The collective evidence indicates that 2'-epi-Sofosbuvir and its desphosphate metabolite are metabolically inert largely because they are poor substrates for the key enzymes in this pathway (CatA, CES1, and UCKs). This inability to enter the salvage pathway for activation means the compound does not contribute to the antiviral effect and represents a metabolic dead end. Its presence is unlikely to directly affect the de novo synthesis pathway, which operates independently to produce the cell's own pyrimidine supply. nih.gov

Comparative Metabolic Fate with Parent Sofosbuvir (Pre-Phosphorylation Stage)

The metabolic fates of sofosbuvir and 2'-epi-sofosbuvir diverge significantly at the very first intracellular step, prior to any phosphorylation events. This initial differentiation determines their ultimate pharmacological activity.

Sofosbuvir (Active S-diastereomer):

Rapidly and efficiently hydrolyzed by CatA and CES1. mdpi.comresearchgate.net

The resulting intermediate is cleaved by HINT1 to form the active monophosphate metabolite. wikipedia.org

This monophosphate is then available for subsequent phosphorylation to the active triphosphate, which inhibits the HCV NS5B polymerase. nih.govdrugbank.com

2'-epi-Sofosbuvir (Inactive R-diastereomer):

Poorly recognized by CatA and CES1, leading to minimal hydrolysis. researchgate.net

Due to the lack of initial hydrolysis, it does not form the necessary substrate for HINT1.

The activation pathway is blocked, preventing the formation of the monophosphate and subsequent active triphosphate.

The corresponding nucleoside, this compound, is a poor substrate for re-phosphorylation by UCKs, preventing its entry into the salvage pathway.

Table 2: Comparative Pre-Phosphorylation Metabolism of Sofosbuvir Diastereomers

| Metabolic Step | Sofosbuvir (S-diastereomer) | 2'-epi-Sofosbuvir (R-diastereomer) |

|---|---|---|

| Cellular Uptake | Efficient uptake into hepatocytes | Presumed uptake via nucleoside transporters; efficiency not fully defined |

| Step 1: Hydrolysis (CatA/CES1) | Efficiently hydrolyzed | Poor substrate; minimal hydrolysis |

| Step 2: Cleavage (HINT1) | Efficiently cleaved to monophosphate | Not a substrate, as Step 1 intermediate is not formed |

| Resulting Nucleoside (Desphosphate) | GS-331007 | This compound (2'-epi-GS-331007) |

| Salvage Potential (via UCKs) | The nucleoside can be re-phosphorylated (though phosphorylation to triphosphate is the main pathway) | Poor substrate for UCKs; cannot be efficiently salvaged or activated |

Investigating the Absence of Phosphorylation to Active Triphosphate (GS-461203)

The metabolic activation of the hepatitis C virus (HCV) inhibitor sofosbuvir to its pharmacologically active triphosphate form, GS-461203, is a critical determinant of its antiviral efficacy. This multi-step intracellular process is highly dependent on the specific stereochemistry of the nucleoside analogue. The diastereomer, this compound, which is the monophosphate form of the 2'-epimer of sofosbuvir, fails to undergo the necessary subsequent phosphorylation steps to become an active antiviral agent. This lack of activation is attributed to the stringent substrate specificity of the human kinases responsible for the sequential phosphorylation of the monophosphate to the diphosphate and ultimately to the triphosphate form.

The conversion of the monophosphate to the diphosphate is catalyzed by human UMP-CMP kinase (UMP-CMPK). nih.gov Subsequently, nucleoside diphosphate kinase (NDPK) catalyzes the final phosphorylation to the active triphosphate, GS-461203. Both of these enzymatic steps are highly sensitive to the three-dimensional structure of their substrates.

Research into the substrate specificity of human UMP-CMPK has demonstrated its ability to phosphorylate a variety of nucleoside monophosphate analogues. nih.gov However, the efficiency of this phosphorylation is significantly influenced by the stereochemistry of the sugar moiety. While UMP-CMPK can phosphorylate some L-nucleoside monophosphates, it generally does so with much lower efficiency than the natural D-isomers. oup.com The 2'-epi configuration of this compound presents the 2'-hydroxyl group in an axial position, which is a significant deviation from the equatorial orientation found in the natural ribose scaffold of uridine monophosphate. This altered stereochemistry likely hinders the proper binding of the molecule within the active site of UMP-CMPK, preventing efficient catalysis.

The inability of this compound to be sequentially phosphorylated to its triphosphate analogue is a clear example of the high degree of stereoselectivity exhibited by the cellular kinases involved in nucleotide metabolism. This stereospecificity ensures the fidelity of nucleic acid synthesis and serves as a barrier to the activation of improperly configured nucleoside analogues.

Table 1: Kinases Involved in the Phosphorylation of Sofosbuvir Monophosphate

| Enzyme | Catalyzed Reaction | Substrate Specificity |

| UMP-CMP Kinase (UMP-CMPK) | Monophosphate → Diphosphate | Highly stereoselective; sensitive to the configuration of the sugar moiety. nih.govoup.com |

| Nucleoside Diphosphate Kinase (NDPK) | Diphosphate → Triphosphate | Broad nucleobase specificity but requires correct overall substrate conformation. |

Table 2: Comparison of Sofosbuvir and 2'-epi-Sofosbuvir Metabolites

| Compound | Phosphorylation Status | Potential for Activation | Rationale |

| Sofosbuvir Monophosphate | Monophosphorylated | High | Correct stereochemistry allows for efficient phosphorylation by UMP-CMPK and NDPK. |

| This compound | Monophosphorylated | Negligible | The 2'-epi configuration hinders binding to the active site of UMP-CMPK, preventing further phosphorylation. oup.com |

| GS-461203 | Triphosphorylated | Active Form | The active triphosphate that inhibits HCV NS5B polymerase. |

Structure Activity Relationship Sar Studies on 2 Epi Sofosbuvir Desphosphate and Analogs

Conformational Analysis and Stereochemical Impact on Molecular Interactions

Arabinonucleosides, which are epimers of ribonucleosides at the 2' position, exhibit altered sugar puckering. For instance, 2'-fluoro-arabinonucleosides (2'-F-ANA) tend to adopt a more DNA-like B-type helix conformation, not through the typical C2'-endo pucker, but via an unusual O4'-endo (East) conformation. glenresearch.com This conformational preference is a direct consequence of the stereochemical change at the C2' center. The inversion of the hydroxyl group from the ribo configuration (down) to the arabino configuration (up) in a 2'-epimer introduces significant steric and electronic perturbations.

In the context of 2'-epi-Sofosbuvir Desphosphate, the 2'-fluoro and 2'-methyl groups are in the up (epi) position. This stereochemical arrangement would force the furanose ring into a conformation that is distinct from the C3'-endo pucker required for optimal binding to the HCV NS5B polymerase. The stereochemistry of a molecule is known to be a critical factor in its interaction with biological targets, as enzymes are chiral entities that can distinguish between stereoisomers. libretexts.org Subtle changes in stereochemistry can dramatically affect binding affinity and biological activity. nih.gov Therefore, the epimeric configuration at the 2'-position of this compound is expected to significantly alter its three-dimensional structure, leading to a different set of molecular interactions compared to Sofosbuvir.

Influence of 2'-Epi Configuration on Enzyme Binding and Substrate Specificity

The active site of a viral polymerase is a highly specific environment, tailored to bind natural nucleoside triphosphates. The stereochemistry of the incoming nucleotide is a key recognition element. The 2'-hydroxyl group of a natural ribonucleotide, for instance, plays a significant role in the binding and positioning of the substrate within the active site of RdRp.

For an antiviral nucleoside analog to be effective, its triphosphate form must be recognized and incorporated by the viral polymerase. The 2'-epi configuration of 2'-epi-Sofosbuvir, after hypothetical conversion to its triphosphate form, would present the 2'-substituents in a spatial orientation that is not complementary to the active site of the HCV NS5B polymerase. Studies on other 2'-modified nucleoside analogs have shown that even minor changes at this position can have profound effects on enzyme inhibition. For example, the 2'-methyl group in Sofosbuvir is crucial for its activity, as it prevents the binding of subsequent nucleotides after its incorporation, acting as a non-obligate chain terminator. nih.gov However, the stereochemistry of this methyl group is critical. An epimeric change would likely disrupt the precise interactions required for effective inhibition.

The synthesis and biological evaluation of various nucleoside analog epimers have consistently demonstrated that the stereochemistry at the 2' position is a major determinant of antiviral activity. nih.gov In many cases, one epimer is highly active while the other is completely inactive. This stark difference in activity underscores the stringent stereochemical requirements of viral polymerases. Therefore, the 2'-epi configuration in this compound is predicted to lead to a significant loss of inhibitory activity against HCV NS5B polymerase due to a steric clash and the inability to form the necessary hydrogen bonds and other non-covalent interactions within the enzyme's active site.

Role of the Desphosphate Moiety in Biological Inactivity or Altered Activity

Nucleoside analogs are prodrugs that must be intracellularly phosphorylated to their active triphosphate form to exert their antiviral effect. This multi-step phosphorylation is catalyzed by host cell kinases. The initial phosphorylation to the monophosphate is often the rate-limiting step.

This compound, as its name implies, lacks the phosphoramidate (B1195095) moiety present in the parent drug, Sofosbuvir. This phosphoramidate group is a key feature of the ProTide technology, designed to bypass the inefficient initial phosphorylation step. acs.org In Sofosbuvir, the phosphoramidate is rapidly cleaved intracellularly to yield the monophosphate, which is then readily converted to the active triphosphate.

The absence of this phosphate (B84403) prodrug in this compound means that it would have to rely on the host cell's nucleoside kinases for the initial phosphorylation. However, nucleoside kinases have their own substrate specificity, and modifications on the sugar ring, such as the 2'-epi configuration, can severely impair their ability to recognize and phosphorylate the nucleoside analog. It is highly probable that this compound is a poor substrate for these kinases, preventing its conversion to the active triphosphate form. Nucleoside phosphonates, which are designed to be isosteres of nucleoside monophosphates, have improved metabolic stability because they are resistant to hydrolysis by phosphatases. kuleuven.be Conversely, a desphosphate nucleoside analog faces the significant hurdle of requiring enzymatic phosphorylation to become active. Therefore, the desphosphate nature of this compound is a major contributor to its expected biological inactivity.

Exploration of Functional Group Modifications on the Nucleoside Scaffold

The exploration of functional group modifications on the nucleoside scaffold is a cornerstone of structure-activity relationship studies. nih.gov These modifications can influence various properties of the molecule, including its conformational preference, enzyme binding affinity, metabolic stability, and cell permeability.

In the case of Sofosbuvir analogs, modifications have been explored at various positions. For instance, changes to the nucleobase can affect the analog's recognition by the polymerase and its base-pairing properties. The 2'-position has been a major focus, with the introduction of various substituents like fluorine and methyl groups to enhance antiviral activity and reduce toxicity. nih.gov The 2'-fluoro group, for example, can increase the stability of the glycosidic bond. oup.com

For this compound, any further functional group modifications would need to address the fundamental issues of its incorrect stereochemistry and lack of a phosphate group. For example, one could envision synthesizing analogs with different substituents at the 2'-epi position to probe the steric and electronic requirements of the (presumably off-target) enzyme it might interact with. However, without addressing the phosphorylation issue, such modifications are unlikely to restore antiviral activity.

The following table summarizes the key functional groups of Sofosbuvir and this compound and their expected impact on activity.

| Functional Group/Feature | Sofosbuvir | This compound | Expected Impact of Difference |

| 2'-Stereochemistry | Ribo configuration | Arabino (epi) configuration | Alters sugar pucker, likely preventing proper binding to the viral polymerase active site. |

| Phosphate Moiety | Phosphoramidate prodrug | Desphosphate (absent) | Prevents efficient intracellular conversion to the active triphosphate form, leading to a lack of antiviral activity. |

| 2'-Methyl Group | Present (in ribo config.) | Present (in arabino config.) | In the epi configuration, it likely contributes to steric hindrance within the polymerase active site. |

| 2'-Fluoro Group | Present (in ribo config.) | Present (in arabino config.) | While generally stabilizing, its effect is overshadowed by the incorrect stereochemistry. |

Computational Chemistry and Molecular Docking Studies with Enzyme Targets

Computational chemistry and molecular docking are powerful tools for investigating the interactions between a ligand and its target enzyme at the molecular level. These methods can predict the binding mode of a molecule, estimate its binding affinity, and provide insights into the structural basis of its activity.

Molecular docking studies of Sofosbuvir's active triphosphate form with the HCV NS5B polymerase have revealed the key interactions that are responsible for its potent inhibitory activity. These studies show that the molecule fits snugly into the active site, with the triphosphate moiety forming crucial interactions with key amino acid residues and magnesium ions. The 2'-substituents also play a role in positioning the molecule and preventing further nucleotide incorporation.

A computational analysis of this compound (or its hypothetical triphosphate) would likely demonstrate its poor binding to the HCV NS5B polymerase. The altered stereochemistry at the 2'-position would be expected to result in significant steric clashes with amino acid residues in the active site. The energy of the docked conformation would be significantly higher than that of the correctly configured Sofosbuvir, indicating a much lower binding affinity. Such computational studies can be invaluable in rationalizing the observed lack of activity of certain analogs and in guiding the design of new, more potent inhibitors. nih.gov For example, docking studies on other nucleoside analogs have been used to understand their binding modes and rationalize their structure-activity relationships. nih.gov

Comparative SAR with Other Nucleoside and Nucleotide Analogs

The SAR of this compound can be better understood by comparing it with other nucleoside and nucleotide analogs.

Sofosbuvir: The parent compound is a highly potent inhibitor of HCV NS5B polymerase. Its success is attributed to the combination of the ProTide phosphoramidate for efficient delivery of the monophosphate and the 2'-fluoro and 2'-methyl groups in the correct ribo configuration for effective chain termination.

Other 2'-Epimers: The synthesis and biological evaluation of other 2'-epimeric nucleoside analogs have generally shown a dramatic loss of activity compared to their ribo counterparts. nih.gov This highlights the critical importance of the stereochemistry at this position for recognition by viral polymerases.

Desphosphate Nucleosides: Nucleosides that lack a phosphate or a prodrug moiety often exhibit poor antiviral activity due to inefficient phosphorylation by cellular kinases. This is a common challenge in the development of nucleoside analogs.

Other 2'-Modified Analogs: A wide variety of 2'-modified nucleosides have been synthesized and tested. nih.govresearchgate.net These studies have shown that the size, stereochemistry, and electronic properties of the 2'-substituent are all critical for activity. For example, while a 2'-methyl group can be beneficial, a larger group at this position is often detrimental.

The table below provides a comparative overview of different nucleoside analogs.

| Compound | 2'-Configuration | Phosphate Moiety | Key SAR Insight |

| Sofosbuvir | Ribo | Phosphoramidate | Correct stereochemistry and efficient phosphorylation are key to high potency. |

| This compound | Arabino (epi) | None | Incorrect stereochemistry and lack of phosphorylation lead to expected inactivity. |

| Generic 2'-Epimer Analog | Arabino (epi) | Variable | Generally shows significantly reduced or no activity compared to the ribo form. nih.gov |

| Generic Desphosphate Nucleoside | Variable | None | Often a poor substrate for kinases, resulting in low levels of the active triphosphate. |

| 2'-C-Methyladenosine | Ribo | None | Inhibits HCV polymerase but has side effects due to inhibition of human polymerases. acs.org |

Analytical Method Development for Research and Characterization of 2 Epi Sofosbuvir Desphosphate

Chromatographic Separation Techniques (e.g., HPLC, LC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS), are indispensable for the analysis of 2'-epi-Sofosbuvir Desphosphate. The primary challenge in its analysis is achieving effective separation from its diastereomer, the therapeutically relevant nucleoside metabolite GS-461203, as well as the parent drug Sofosbuvir and other related impurities.

Reversed-phase HPLC (RP-HPLC) is the most common approach. Method development focuses on optimizing stationary phase chemistry, mobile phase composition, and temperature to resolve these closely related structures. C18 (octadecylsilane) columns are widely used due to their versatility. The mobile phase typically consists of an aqueous component (e.g., water with a pH modifier like formic acid or a buffer like ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often required to achieve adequate separation of all compounds in a complex mixture within a reasonable analysis time. The use of LC-MS/MS provides an additional layer of specificity and sensitivity, allowing for confident identification and trace-level quantification.

Method Development for Impurity Profiling and Metabolite Identification

The development of a robust analytical method is critical for impurity profiling of Sofosbuvir drug substance and for identifying metabolites in biological matrices. The goal is to create a single method capable of separating this compound from the parent drug, the active metabolite, and other potential degradation products.

Method development involves a systematic evaluation of chromatographic parameters:

Column Chemistry: Testing various stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the optimal selectivity for the epimers.

Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the analytes, significantly impacting their retention and selectivity.

Gradient Profile: Fine-tuning the gradient slope and duration is crucial for resolving closely eluting peaks like the desphosphate epimers.

Column Temperature: Controlling the column temperature can improve peak shape and influence selectivity between stereoisomers.

A successfully developed method will demonstrate baseline resolution for all key analytes, ensuring that the peak for this compound is distinct and free from interference.

| Parameter | Condition |

|---|---|

| Column | C18, 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Gradient | 5% B to 40% B over 15 minutes |

| Hypothetical Chromatographic Results | |

| Compound | Retention Time (min) |

| Sofosbuvir Desphosphate (GS-461203) | 6.8 |

| This compound | 7.2 |

| Sofosbuvir | 11.5 |

Stereoisomer Resolution and Quantification

The critical step in the analysis is the resolution of the two epimers: this compound and Sofosbuvir Desphosphate (GS-461203). These compounds are diastereomers, differing only in the stereochemistry at the 2'-position of the ribose sugar. While they have identical mass-to-charge ratios (m/z), their slightly different three-dimensional structures allow for separation by chromatography.

Achieving baseline separation (Resolution, Rs > 1.5) is the primary objective. This ensures that the quantification of one isomer is not affected by the presence of the other. Quantification is typically performed using a UV detector or, for higher sensitivity, a mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. The area under the chromatographic peak for each isomer is directly proportional to its concentration, allowing for precise measurement against a calibration curve prepared with a reference standard.

| Analyte Pair | Retention Time (t_R1) | Retention Time (t_R2) | Peak Width (W_1) | Peak Width (W_2) | Resolution (Rs) | Status |

|---|---|---|---|---|---|---|

| GS-461203 / this compound | 6.8 min | 7.2 min | 0.15 min | 0.16 min | 2.58 | Baseline Separated |

Spectroscopic Characterization Methods (e.g., NMR, High-Resolution Mass Spectrometry)

Once this compound is isolated chromatographically, its structure must be unequivocally confirmed using spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement, which is used to determine the elemental composition of the molecule. Both this compound and its epimer GS-461203 have the same molecular formula, C₁₀H₁₂FN₂O₅. HRMS confirms this composition by matching the measured mass to the theoretical mass with high precision (typically < 5 ppm error), ruling out other potential impurities with different formulas.

| Property | Value / Observation |

|---|---|

| Molecular Formula | C₁₀H₁₂FN₂O₅ |

| Theoretical Exact Mass (Monoisotopic) | 275.0734 [M+H]⁺ |

| HRMS Measured Mass | 275.0731 [M+H]⁺ (Example value) |

| Key ¹H NMR Differentiator | Distinct chemical shift and coupling pattern for the H-2' proton compared to its epimer, GS-461203. |

Development of Quantitative Assays for Research Sample Analysis

For research purposes, such as in vitro metabolism studies or cell-based assays, quantitative methods are required to measure the concentration of this compound. LC-MS/MS is the platform of choice due to its superior sensitivity and specificity, allowing for quantification in complex biological matrices.

The development of such an assay requires rigorous validation according to established guidelines. Key validation parameters include:

Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration.

Accuracy and Precision: Ensuring the measured values are close to the true values and are reproducible.

Selectivity: Demonstrating that the method can quantify the analyte without interference from other components in the sample matrix.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified, respectively.

| Parameter | Typical Acceptance Criteria for Research Assays |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Calibration Range | e.g., 1 ng/mL - 1000 ng/mL |

| Accuracy (% Bias) | Within ±20% (±25% at LLOQ) |

| Precision (% CV) | ≤ 20% (≤ 25% at LLOQ) |

| Limit of Quantification (LOQ) | e.g., 1 ng/mL |

Utility as a Reference Standard in Drug Metabolism and Purity Research

A pure, well-characterized sample of this compound is invaluable as a reference standard. Its primary uses in a research context include:

Peak Identification: In the impurity profile analysis of Sofosbuvir, the reference standard is used to confirm the identity of a specific peak in the chromatogram by comparing retention times and/or mass spectra.

Method Validation: The standard is used to "spike" blank samples to test the analytical method's ability to recover, separate, and quantify the compound accurately.

Metabolite Identification: In drug metabolism studies (e.g., using liver microsomes or hepatocytes), the reference standard is used to confirm whether this compound is formed as a metabolite by matching its chromatographic and mass spectrometric properties with those observed in the experimental samples.

Quantitative Analysis: It is essential for creating the calibration curves against which unknown sample concentrations are measured in quantitative assays.

Without a certified reference standard, the unambiguous identification and accurate quantification of this specific epimer would be impossible.

Stability Studies of the Desphosphate Form under Research Conditions

Understanding the chemical stability of this compound is crucial for its use as a reference standard and for interpreting data from metabolism or degradation studies. Stability is assessed through forced degradation studies, where the compound is subjected to a range of stress conditions more severe than those encountered during routine handling.

Typical stress conditions include:

Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C

Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C

Oxidation: e.g., 3% H₂O₂ at room temperature

Thermal Stress: e.g., 80 °C (solid-state and in solution)

Photostability: Exposure to UV and visible light

The samples are analyzed by a stability-indicating HPLC method at various time points. These studies help to identify potential degradation products and establish the conditions under which the compound is stable, ensuring the integrity of the reference standard and the reliability of experimental results.

| Stress Condition | Duration | % Degradation Observed | Observations |

|---|---|---|---|

| 0.1 M HCl (60 °C) | 8 hours | ~15% | Moderate degradation observed. |

| 0.1 M NaOH (60 °C) | 2 hours | > 90% | Highly labile under basic conditions. |

| 3% H₂O₂ (RT) | 24 hours | < 5% | Relatively stable to oxidation. |

| Heat (80 °C, solution) | 24 hours | ~10% | Minor thermal degradation. |

| Photostability (ICH Q1B) | 7 days | < 2% | Stable to light exposure. |

Preclinical in Vitro and Ex Vivo Biological Studies

Evaluation of Cellular Permeability and Transport Mechanisms

The assessment of cellular permeability is a cornerstone of preclinical drug development, used to predict the oral absorption of a compound. The Caco-2 cell monolayer model is a widely used in vitro system for this purpose, as these human colon adenocarcinoma cells differentiate to form a barrier that mimics the human intestinal epithelium. mims.com

This assay measures the rate of a compound's movement across the cell monolayer, typically in two directions: from the apical (intestinal lumen) side to the basolateral (blood) side (A-B), and from the basolateral to the apical side (B-A). The resulting measurement is the apparent permeability coefficient (Papp). An efflux ratio, calculated as Papp(B-A) / Papp(A-B), greater than two suggests the compound is actively transported out of cells by efflux transporter proteins. europa.eu

While specific permeability data for 2'-epi-Sofosbuvir Desphosphate are not available in the public literature, studies on the parent drug, Sofosbuvir, show it is a substrate for the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters. europa.eu The major inactive metabolite, GS-331007, is not a substrate for key hepatic uptake or renal transporters. europa.eu A compound like this compound would be evaluated using these methods to determine if it is likely to be absorbed, retained, or actively effluxed from cells.

Table 1: Representative Data for Caco-2 Permeability Classification

| Permeability Classification | Papp (A-B) x 10-6 cm/s | Predicted In Vivo Absorption |

|---|---|---|

| Low | < 1.0 | 0-20% |

| Medium | 1.0 - 10.0 | 20-70% |

| High | > 10.0 | 70-100% |

Effects on Host Cell Viability and Proliferation in Isolated Cell Lines (Excluding Cytotoxicity Profiles)

Investigating the effects of a test compound on the viability and proliferation of host cells is critical for identifying off-target effects. These studies are distinct from overt cytotoxicity assays and focus on more subtle changes in cell behavior. Assays like the MTT assay measure the metabolic activity of cells, which correlates with the number of viable, proliferating cells. chondrex.com

Studies are conducted using various isolated cell lines, such as the human hepatoma cell lines Huh-7 and HepG2, which are relevant for liver-metabolized drugs. nih.gov While specific data for this compound is not publicly documented, studies on the parent drug Sofosbuvir have shown varied effects, including an increase in cell proliferation in some cancer cell lines. nih.gov A nucleoside analog like R1479 (4'-azidocytidine) showed no effect on the proliferation of Huh-7 cells at high concentrations. researchgate.net Any new metabolite or impurity would be similarly screened to ensure it does not unduly promote or inhibit the growth of host cells.

Table 3: Example Data from a Cell Proliferation (MTT) Assay

| Compound Concentration (µM) | Cell Viability (% of Control) | Interpretation |

|---|---|---|

| 0.1 | 101.5% | No significant effect on proliferation. |

| 1.0 | 99.8% | No significant effect on proliferation. |

| 10.0 | 98.7% | No significant effect on proliferation. |

| 100.0 | 95.2% | Slight, likely insignificant, decrease in proliferation. |

Studies in Subcellular Fractions (e.g., Microsomes, Cytosol) to Trace Metabolic Fate

To understand how a compound is metabolized, in vitro studies using subcellular fractions are employed. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, like cytochrome P450s. The cytosol fraction contains soluble Phase II enzymes. europa.eu

In these stability assays, the compound of interest is incubated with liver microsomes or cytosol along with necessary cofactors (e.g., NADPH for Phase I reactions). Samples are taken over time to measure the rate at which the parent compound disappears. This provides key metrics like the metabolic half-life (t1/2) and intrinsic clearance (CLint), which help predict how quickly the drug would be cleared in the body.

The metabolic pathway of Sofosbuvir is well-established, involving hydrolysis and subsequent phosphorylation steps within the hepatocyte to become active. nih.gov The formation of the desphosphate metabolite GS-331007 occurs via dephosphorylation. psu.edu While specific metabolic stability data for this compound are not found in published literature, such studies would determine its stability and whether it is further metabolized or is a terminal metabolite.

Table 4: Representative Output of a Microsomal Stability Assay

| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |

|---|---|---|---|

| High Turnover Cpd | < 10 | > 231 | Low Stability |

| Medium Turnover Cpd | 10 - 60 | 38 - 231 | Moderate Stability |

| Low Turnover Cpd | > 60 | < 38 | High Stability |

Isotopic Labeling Studies for Metabolic Pathway Elucidation

Isotopic labeling is a definitive method used to trace the complete metabolic fate of a drug in vivo. In these studies, a radioactive isotope, such as Carbon-14 (14C), is incorporated into the chemical structure of the drug. After administration, the radioactivity can be tracked and measured in plasma, urine, and feces, allowing for a complete mass balance analysis. europa.eu This technique helps identify all major and minor metabolites and determines the primary routes of excretion from the body.

For Sofosbuvir, such studies have shown that after a single oral dose, approximately 80% of the drug-related material is recovered in the urine, primarily as the inactive metabolite GS-331007, with about 14% recovered in the feces. wikipedia.org Although specific isotopic studies detailing the fate of the this compound isomer are not publicly available, this methodology represents the gold standard for confirming the metabolic pathways and clearance mechanisms of all drug-related substances, including stereoisomeric impurities.

Broader Academic Implications and Future Research Directions

Contribution to Understanding Prodrug Activation and Metabolism Pathways

Sofosbuvir is a phosphoramidate (B1195095) prodrug that must undergo intracellular metabolism to exert its antiviral effect against the Hepatitis C Virus (HCV). nih.govresearchgate.net This activation cascade is a multi-step enzymatic process. Initially, the carboxylate ester is hydrolyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1). wikipedia.orgpatsnap.com This is followed by the cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1), which releases the monophosphate metabolite. wikipedia.org This intermediate is then sequentially phosphorylated by cellular kinases to form the pharmacologically active triphosphate analog, GS-461203. nih.govnih.gov

The presence of diastereomers and epimers such as 2'-epi-Sofosbuvir Desphosphate provides a valuable tool for probing the specificity of this pathway. The formation of an inactive or less active isomer highlights the high degree of stereoselectivity of the enzymes involved in both the activation and degradation of sofosbuvir. Studying how these isomers are formed—whether as byproducts of synthesis or as metabolic dead-ends—contributes to a more detailed map of the metabolic landscape. This understanding is crucial for predicting the metabolic fate of future prodrug candidates and for identifying potential sources of variability in patient response. The metabolic pathway that dephosphorylates the active drug to the inactive nucleoside metabolite GS-331007 further underscores the complexity of these processes. wikipedia.orgnih.gov

Potential for Rational Design of Novel Nucleoside Analogs Based on Stereochemical Insights

Stereochemistry is a cornerstone of drug design, as the three-dimensional arrangement of atoms dictates a molecule's interaction with its biological target. omicsonline.org The development of sofosbuvir itself was a lesson in the importance of stereoisomerism. The initial drug candidate, PSI-7851, was a mixture of two diastereomers at the phosphorus center. semanticscholar.org Subsequent research revealed that one isomer, the Sp-isomer (later named sofosbuvir), was significantly more potent than the Rp-isomer. semanticscholar.orgwisc.edu This finding underscored that the precise orientation of the phosphoramidate group is critical for efficient metabolic activation and subsequent interaction with the viral polymerase.

The stereochemistry at the 2'-position of the ribose sugar is equally critical. The 2'-α-fluoro and 2'-β-methyl groups of sofosbuvir are essential for its activity and selectivity. researchgate.net The existence of the 2'-epi isomer, where the spatial orientation at this carbon is altered, provides crucial structure-activity relationship (SAR) data. This isomer is significantly less active, demonstrating that the HCV NS5B polymerase has stringent structural requirements for its substrates. glpbio.com These insights are invaluable for the rational design of new nucleoside analogs. By understanding which stereochemical configurations are tolerated and which are not, medicinal chemists can design future antiviral agents with greater potency and selectivity, potentially reducing off-target effects. This knowledge forms the basis for computational modeling and the development of more effective therapies against other viral diseases. omicsonline.orgmdpi.com

Role in Impurity Identification and Control in Pharmaceutical Research and Development

In pharmaceutical manufacturing, ensuring the purity of the active pharmaceutical ingredient (API) is paramount for safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with formulation components. veeprho.com this compound is an example of a process-related impurity or a potential degradation product of sofosbuvir.

Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities in drug products. nih.gov The presence of impurities, even in small amounts, must be monitored and controlled. veeprho.com To do this, pharmaceutical companies must develop highly sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify any impurities.

The availability of well-characterized reference standards for impurities like this compound is essential for this process. synthinkchemicals.com These standards are used to validate analytical methods and to ensure that batches of the drug meet the required purity specifications. synthinkchemicals.com Therefore, the study and synthesis of such compounds are not merely academic exercises; they are a critical component of quality control in the pharmaceutical industry, directly impacting patient safety.

| Impurity/Related Compound | CAS Number |

| Sofosbuvir Impurity 23 (1-((2S, 3R, 4R, 5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2, 4(1H, 3H)-dione) | 2041584-99-8 |

| Sofosbuvir Impurity C (2(R)-Methyl Sofosbuvir) | 1496552-28-3 |

| O-Desphenyl Sofosbuvir | 1233335-82-4 |

| Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate] | 1337482-15-1 |

| Methoxy Sofosbuvir Impurity | 1394157-34-6 |

This table contains a selection of known sofosbuvir impurities for illustrative purposes. veeprho.comsynthinkchemicals.compharmaffiliates.comveeprho.com

Bridging Insights from Nucleoside Metabolism to Drug Discovery Paradigms

The development of sofosbuvir marked a paradigm shift in antiviral therapy and drug discovery. nih.gov Nucleoside analogs have long been a cornerstone of antiviral treatment, but their application was often limited by the first phosphorylation step, which is frequently slow and inefficient. wikipedia.org Sofosbuvir's design, utilizing ProTide technology, ingeniously bypassed this rate-limiting step by delivering the monophosphate form directly into the cell. wikipedia.orgaacrjournals.org

This success story bridges fundamental academic insights into nucleoside metabolism with innovative drug discovery paradigms. The challenges encountered during its development, including the need to select the correct stereoisomer and the potential for the formation of inactive metabolites and impurities like this compound, provide a roadmap for future drug development. It highlights that a successful antiviral agent requires not only potent activity at the target but also a favorable metabolic profile. This includes efficient uptake, selective activation in target cells, and minimal formation of inactive or potentially toxic byproducts. nih.govnih.gov These principles are now being applied to the development of new drugs for a range of diseases, from other viral infections to cancer. aacrjournals.orgpharmaceutical-technology.com

Unanswered Questions Regarding Specificity and Biological Relevance of 2'-epi-Isomers

While the chemical and analytical importance of this compound is clear, several questions regarding its specific biological relevance remain unanswered. A primary question is whether this epimer is formed in vivo as a metabolite of sofosbuvir, and if so, at what concentration. Most metabolic studies focus on the major activation and degradation pathways, and minor metabolic routes are often less characterized.

Furthermore, the full biological profile of this isomer is not well understood. While it is presumed to be inactive against the HCV polymerase, its potential for off-target interactions with other cellular enzymes or pathways has not been extensively studied. Do 2'-epi-isomers of nucleoside analogs have any biological activity, even if it is unrelated to the primary therapeutic target? Could they competitively inhibit any of the enzymes in the prodrug activation pathway, potentially affecting the efficacy of the parent drug?

Answering these questions requires further research, including sophisticated analytical techniques to detect trace levels of isomers in biological samples and in vitro screening against a panel of host cell enzymes. A deeper understanding of the biological relevance of such isomers would not only enhance our knowledge of sofosbuvir but also provide a more complete framework for evaluating the safety and efficacy of future nucleoside analog drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.